
Boc-L-Tyr(2-azidoethyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-Tyr(2-azidoethyl)-OH: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group. The presence of the 2-azidoethyl group introduces a functional azide moiety, which is useful in various chemical reactions, particularly in click chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Tyr(2-azidoethyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butyloxycarbonyl (Boc) group.
Introduction of the Azidoethyl Group: The hydroxyl group on the tyrosine side chain is modified to introduce the 2-azidoethyl group. This can be achieved through nucleophilic substitution reactions using azidoethyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Click Chemistry: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can undergo click reactions with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry to facilitate the cycloaddition reaction between azides and alkynes.
Reducing Agents: Such as triphenylphosphine, used to reduce azides to amines.
Major Products:
Triazoles: Formed from click reactions.
Amines: Formed from the reduction of azides.
科学的研究の応用
Chemistry:
Peptide Synthesis: Boc-L-Tyr(2-azidoethyl)-OH is used in the synthesis of peptides with azide functionalities for further modification.
Biology:
Protein Labeling: The azide group allows for the labeling of proteins through click chemistry, facilitating studies on protein interactions and functions.
Medicine:
Drug Development: The compound can be used to develop peptide-based drugs with specific targeting capabilities.
Industry:
Material Science: Used in the development of functionalized materials with specific properties.
作用機序
Mechanism: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can participate in bioorthogonal reactions, which are reactions that occur inside living systems without interfering with native biochemical processes.
Molecular Targets and Pathways:
Bioorthogonal Chemistry: The azide group targets alkyne-functionalized molecules, enabling the formation of stable triazole linkages.
類似化合物との比較
Boc-L-Tyr-OH: Lacks the azidoethyl group, making it less versatile in click chemistry applications.
Fmoc-L-Tyr(2-azidoethyl)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) which may offer different solubility and reactivity properties.
Uniqueness: Boc-L-Tyr(2-azidoethyl)-OH is unique due to the combination of the Boc protecting group and the azidoethyl functionality, making it highly useful in peptide synthesis and bioorthogonal chemistry.
特性
IUPAC Name |
(2S)-3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIXSNUBTXDMU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
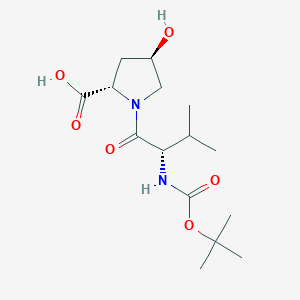
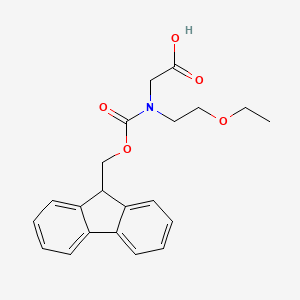
![(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B8233370.png)
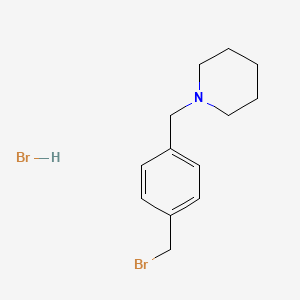
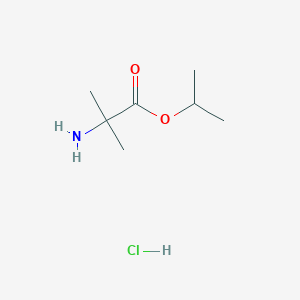
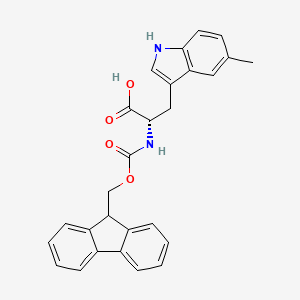
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]-5-oxopentanoic acid](/img/structure/B8233398.png)
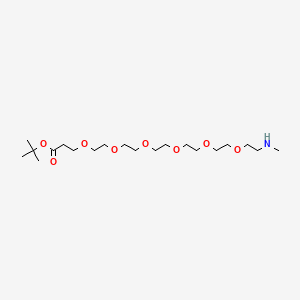
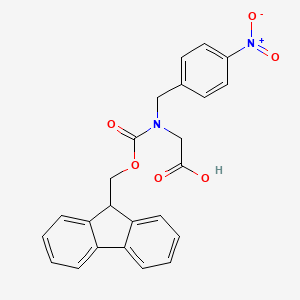

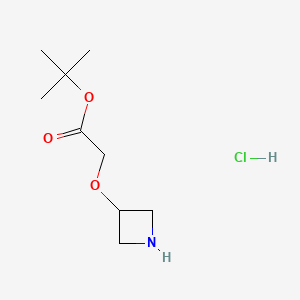
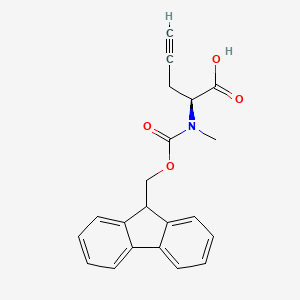
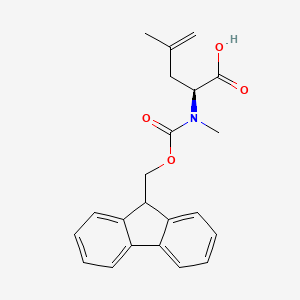
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid](/img/structure/B8233453.png)
